molecular formula C13H14ClNO3S2 B5876206 5-chloro-N-[2-(4-methoxyphenyl)ethyl]thiophene-2-sulfonamide

5-chloro-N-[2-(4-methoxyphenyl)ethyl]thiophene-2-sulfonamide

Cat. No.: B5876206
M. Wt: 331.8 g/mol
InChI Key: UVJBVGNTLFBDNQ-UHFFFAOYSA-N
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Description

5-chloro-N-[2-(4-methoxyphenyl)ethyl]thiophene-2-sulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a thiophene ring substituted with a chloro group and a sulfonamide group, as well as an ethyl chain linked to a methoxyphenyl group. It is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[2-(4-methoxyphenyl)ethyl]thiophene-2-sulfonamide typically involves multiple steps. One common method includes the reaction of 5-chlorothiophene-2-sulfonyl chloride with 2-(4-methoxyphenyl)ethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[2-(4-methoxyphenyl)ethyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-chloro-N-[2-(4-methoxyphenyl)ethyl]thiophene-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-chloro-N-[2-(4-methoxyphenyl)ethyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-[2-(4-methoxyphenyl)ethyl]thiophene-2-sulfonamide
  • 5-chloro-N-[2-(4-chlorophenyl)ethyl]thiophene-2-sulfonamide
  • 5-chloro-N-[2-(4-fluorophenyl)ethyl]thiophene-2-sulfonamide

Uniqueness

5-chloro-N-[2-(4-methoxyphenyl)ethyl]thiophene-2-sulfonamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its solubility and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

5-chloro-N-[2-(4-methoxyphenyl)ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO3S2/c1-18-11-4-2-10(3-5-11)8-9-15-20(16,17)13-7-6-12(14)19-13/h2-7,15H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVJBVGNTLFBDNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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